Quinoclamine
Overview
Description
It was introduced in 1972 and has been utilized for post-emergence control of various weeds, including mosses, liverworts, duckweed, and algae . The compound inhibits photosynthesis, making it effective in controlling unwanted plant growth.
Mechanism of Action
Target of Action
Quinoclamine primarily targets the transcription factor nuclear factor-kappaB (NF-κB) . NF-κB plays a crucial role in cell growth, apoptosis, and cell cycle progression . It is suggested as a potential therapeutic target for cancer .
Mode of Action
This compound suppresses endogenous NF-κB activity in HepG2 cells through the inhibition of IκB-α phosphorylation and p65 translocation . It also inhibits induced NF-κB activities in lung and breast cancer cell lines .
Biochemical Pathways
This compound-regulated genes interact with NF-κB or its downstream genes . It affects the expression levels of genes involved in cell cycle or apoptosis . This suggests that this compound exhibits anti-cancer potential by affecting these biochemical pathways.
Pharmacokinetics
This suggests that this compound might interfere with drug metabolism by slowing down the excretion of drugs .
Result of Action
The suppression of NF-κB activity by this compound leads to changes in the expression levels of genes involved in cell cycle or apoptosis . This suggests that this compound exhibits anti-cancer potential .
Action Environment
It is known that this compound is moderately persistent in soil under dark aerobic conditions at 20 ºc . It ultimately degrades to non-extractable residues and mineralizes to CO2 . Under dark anaerobic conditions at 20 ºC, this compound is low persistent and yields two main metabolites: AN and DHN .
Biochemical Analysis
Biochemical Properties
Quinoclamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It suppresses endogenous NF-kB activity in HepG2 cells through the inhibition of IkB-a phosphorylation and p65 translocation . This interaction with NF-kB and its downstream genes suggests that this compound plays a significant role in cell cycle regulation and apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-kB activities, which in turn affects cell growth, apoptosis, and cell cycle progression . This compound also impacts gene expression and cellular metabolism, as it regulates genes involved in these processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to NF-kB, inhibiting its activity and preventing it from promoting cell growth and inhibiting apoptosis . This binding interaction results in changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It down-regulates the expressions of UDP glucuronosyltransferase genes involved in phase II drug metabolism . This suggests that this compound might interfere with drug metabolism by slowing down the excretion of drugs .
Preparation Methods
Quinoclamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-1,4-naphthoquinone with ammonia. The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Quinoclamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quinoclamine has several scientific research applications:
Comparison with Similar Compounds
Quinoclamine belongs to the class of naphthoquinone compounds. Similar compounds include:
Paraquat: A bipyridinium herbicide that also inhibits photosynthesis.
Diquat: Another bipyridinium herbicide with a similar mechanism of action.
Menadione: A synthetic vitamin K derivative with a naphthoquinone structure.
This compound is unique in its dual role as both a herbicide and an algicide, and its potential therapeutic applications in cancer research set it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-3-chloronaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNWSCLAYSJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041390 | |
Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2797-51-5 | |
Record name | Quinoclamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2797-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoclamine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2797-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-chloro-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOCLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN6NK7K14F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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